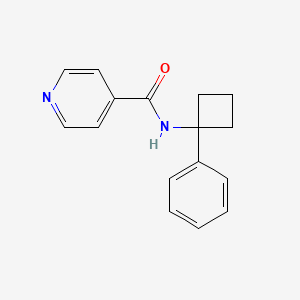
4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one, also known as MPDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.
科学研究应用
4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
In material science, 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. The compound has also been studied for its potential use as a sensor for the detection of metal ions and other analytes.
In analytical chemistry, 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been used as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography. The compound has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
作用机制
The exact mechanism of action of 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. The compound has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit a range of biochemical and physiological effects in animal models. The compound has been shown to reduce seizure activity in mice and rats, indicating its potential use as an anticonvulsant agent. 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models, suggesting its potential use as an anxiolytic and cognitive enhancer.
实验室实验的优点和局限性
4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and diverse range of potential applications. However, the compound also has some limitations, such as its low solubility in water and some organic solvents, which can make it challenging to use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one. One potential direction is the development of more potent and selective derivatives of 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one with improved pharmacological properties. Another direction is the investigation of the compound's potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the compound's potential use as a building block for the synthesis of novel organic materials with interesting optical and electronic properties could be further explored. Finally, the compound's potential use as a sensor for the detection of metal ions and other analytes could be investigated in more detail.
合成方法
The synthesis of 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one involves the condensation of 4-methylpentanoyl chloride with o-phenylenediamine in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through a simple workup procedure. The yield of 4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and base concentration.
属性
IUPAC Name |
4-(4-methylpentanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)7-8-14(18)16-9-13(17)15-11-5-3-4-6-12(11)16/h3-6,10H,7-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYWIXSZZUUPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpentanoyl)-1,3-dihydroquinoxalin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)







